Limonene-1,2-epoxide

Asymmetric Catalysis Stereoselective Synthesis Chiral Building Block

Limonene-1,2-epoxide (CAS 203719-54-4) is a stereodefined 1,2-epoxide, supplied as cis/trans mixture at ≥97% purity. Distinct from limonene and 8,9-isomer, its 1,2-epoxide enables ring-opening polymerization & regioselective additions. cis-isomer (98% de) is a chiral building block for cannabinoid APIs; trans-isomer yields poly(limonene carbonate) (Tg 130°C, 94% transparency). Kinetic resolution via epoxide hydrolases provides enantiomerically enriched isomers. Diastereomeric purity directly governs stereochemical outcomes—verify before ordering.

Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
CAS No. 203719-54-4
Cat. No. B132270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLimonene-1,2-epoxide
CAS203719-54-4
Synonymslimonene oxide
limonene-1,2-epoxide
limonene-1,2-epoxide, (1R-(1alpha,4beta,6alpha))-isomer
limonene-1,2-epoxide, (1S-(1alpha,4alpha,6alpha))-isomer
limonene-1,2-epoxide, cis-(+)-isomer
limonene-1,2-epoxide, cis-isomer
limonene-1,2-epoxide, trans-(+)-isomer
limonene-1,2-epoxide, trans-isomer
limonene-1,2-oxide
limoxide
Molecular FormulaC₁₀H₁₆O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C(C1)O2)C
InChIInChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1
InChIKeyCCEFMUBVSUDRLG-XNWIYYODSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Limonene-1,2-epoxide (CAS 203719-54-4) Procurement Guide: Supplier-Grade Specification & Core Identity


Limonene-1,2-epoxide (CAS 203719-54-4) is a cyclic monoterpene epoxide derived from the oxidation of the endocyclic 1,2-double bond of (R)-(+)-limonene [1]. Commercially available as a mixture of cis/trans-diastereomers with a typical purity specification of ≥97.0% (sum of isomers, GC) , this compound exists as a colorless liquid with a density of 0.930 g/mL at 20°C and a refractive index of n20/D 1.467 . As a chiral building block bearing a stereodefined epoxide moiety, it serves as a key intermediate in the synthesis of pharmaceuticals, fragrances, and biobased polymers [2]. Its defined stereochemistry and reactive 1,2-epoxide functionality differentiate it fundamentally from the parent hydrocarbon limonene and from the alternative 8,9-epoxide isomer, establishing distinct utility in stereoselective synthesis and polymerization applications.

Why Limonene-1,2-epoxide Cannot Be Interchanged with Limonene or 8,9-Epoxide Isomers


Substitution of limonene-1,2-epoxide with its parent hydrocarbon limonene or with the alternative 8,9-epoxide isomer is scientifically unsound and leads to divergent experimental outcomes. Limonene lacks the reactive epoxide moiety entirely, precluding its use in ring-opening polymerizations or nucleophilic additions that define the utility of the epoxide [1]. The 1,2-epoxide group exhibits significantly higher reactivity toward acid-catalyzed transformations compared to the 8,9-epoxide group , meaning that reaction kinetics, regioselectivity, and product distributions differ fundamentally between isomers. Furthermore, the stereochemical configuration at the 1,2-epoxide ring directly governs diastereoselectivity in asymmetric synthesis—the cis- and trans-diastereomers of limonene-1,2-epoxide yield distinct enantiomeric excesses and polymer properties [2]. Procurement of the correct epoxide regioisomer and diastereomeric composition is therefore non-negotiable for reproducible results in stereoselective catalysis, biocatalytic hydrolysis, and materials science applications.

Quantitative Differentiation of Limonene-1,2-epoxide: Head-to-Head Comparative Evidence for Scientific Selection


Diastereomeric Excess in Asymmetric Synthesis: Limonene-1,2-epoxide Achieves 98% de via Jacobsen Epoxidation

Asymmetric Jacobsen epoxidation of limonene yields limonene-1,2-epoxide with exceptional diastereomeric control. The cis-diastereomer is obtained with a diastereomeric excess (de) of 98%, while the trans-diastereomer is obtained with a de of 94% [1]. In contrast, conventional epoxidation methods using achiral peracids produce near-equimolar cis/trans mixtures with minimal stereocontrol, necessitating costly chromatographic separation for stereochemically pure material. Alternative epoxidation using dimeric Salen-Mn(III) complexes yields the cis-epoxide with only 77% de and 72% diastereomeric yield excess [2], demonstrating that the choice of catalytic system—and by extension the synthetic provenance of the procured material—directly determines stereochemical purity.

Asymmetric Catalysis Stereoselective Synthesis Chiral Building Block

Regioselective Epoxidation: 1,2-Epoxide Forms as Major Initial Product While 8,9-Epoxide Remains Minor Intermediate

In chemoenzymatic epoxidation using lyophilized mycelium of Cladosporium cladosporioides 01 in ethyl acetate with 4-fold excess H₂O₂, limonene-1,2-epoxide is the major initial product, while limonene-8,9-epoxide forms only as a minor intermediate product before further conversion to limonene diepoxide [1]. This regioselectivity contrasts with autoxidation methods using Pd-Cu supported catalysts, which produce comparable yields of both 1,2- and 8,9-epoxides [2], requiring subsequent vacuum distillation to separate the regioisomers. The biocatalytic approach demonstrates inherent regioselectivity favoring the endocyclic 1,2-epoxide, offering a cleaner reaction profile with reduced purification burden.

Chemoenzymatic Catalysis Terpene Functionalization Green Chemistry

Enantioselective Biocatalytic Hydrolysis: (S)-Limonene Oxide Hydrolyzes Faster than (R)-Isomer with Superior Stereoconvergence

Aqueous extracts of vegetable flours containing epoxide hydrolase activity catalyze the stereoselective hydrolysis of limonene-1,2-epoxide. Biocatalyzed hydrolysis of (S)-limonene oxide proceeds at a higher reaction rate compared to the (R)-isomer and with superior stereoconvergence toward a single diol product [1]. Kinetic separation of the slow-reacting diastereoisomers was optimized using enzymatic preparations from red mung bean and soybean, yielding trans-(4R)-limonene oxide and cis-(4S)-limonene oxide in good stereochemical purity. This differential reactivity enables preparative resolution of the cis/trans diastereomeric mixture, a capability not available through simple chemical hydrolysis with aqueous acid which proceeds non-stereoselectively.

Biocatalysis Epoxide Hydrolase Enantiomer Resolution

Polymer Glass Transition Temperature: Poly(limonene carbonate) from 1,2-Epoxide Achieves Tg = 130°C with High Transparency

Copolymerization of limonene-1,2-epoxide with carbon dioxide produces poly(limonene carbonate) (PLimC) with a glass transition temperature (Tg) of 130°C, high molecular weight (>100 kDa), and excellent optical properties (94% transmission, 0.75% haze) [1]. In contrast, polymers derived from alternative bio-based epoxides such as cyclohexene oxide yield poly(cyclohexene carbonate) with lower Tg values (typically 110–120°C depending on molecular weight) and different mechanical profiles [2]. The rigid bicyclic framework of the limonene-derived polycarbonate contributes to this elevated Tg, positioning PLimC as a high-performance bio-based alternative to bisphenol A polycarbonate in applications requiring thermal resistance and optical clarity.

Biopolymers CO₂ Utilization Sustainable Materials

Epoxidized Orange Oil Antimicrobial Activity Correlates with Increased Limonene-1,2-epoxide Content

Chemoenzymatic epoxidation of raw orange peel oil increases the limonene-1,2-epoxide content and yields a product exhibiting moderate, synergistic antimicrobial activity attributed specifically to this increased epoxide fraction [1]. Under optimized solvent-free conditions (limonene:octanoic acid:H₂O₂ molar ratio 1:0.2:1.3, 20 wt% biocatalyst loading, 20°C), yields of 57% limonene-1,2-epoxide and 43% limonene diepoxide were achieved and maintained for three catalyst reuse cycles. The epoxidized oil also demonstrated activity against Zika virus and enhanced cytotoxic properties. This contrasts with unmodified orange oil (primarily limonene), which shows only baseline antimicrobial effects, and with alternative oxidation products such as carveol and carvone, which exhibit different biological activity profiles [2].

Antimicrobial Natural Product Derivatization Synergistic Activity

Solvent-Free Epoxidation Outperforms Toluene-Based Method: 57% Limonene-1,2-epoxide Yield with Reduced E-Factor

A solvent-free chemoenzymatic epoxidation system for limonene-1,2-epoxide production outperformed the conventional toluene-based method while drastically reducing the environmental impact factor (E-factor) [1]. Under optimized conditions (molar ratio limonene:octanoic acid:hydrogen peroxide = 1:0.2:1.3, 20 wt% biocatalyst loading relative to limonene, 20°C), yields of 57% for limonene-1,2-epoxide and 43% for limonene diepoxide were achieved. The limonene-1,2-epoxide remained stable under these conditions, whereas the diepoxide underwent hydrolysis forming water-miscible hydroxylated dipentene products—a side reaction that could be diminished by decreasing reaction temperature to 20°C. The elimination of toluene and direct use of raw orange peel oil-derived limonene contributed to sustainability and scalability.

Green Chemistry Process Optimization Sustainable Synthesis

Validated Application Scenarios for Limonene-1,2-epoxide Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of Cannabinoid Drug Intermediates

The ability to produce limonene-1,2-epoxide with 98% diastereomeric excess for the cis-isomer via Jacobsen epoxidation [1] makes this compound a critical chiral building block for the synthesis of cannabinoid-related pharmaceuticals. The defined stereochemistry at the 1,2-epoxide ring directly translates to stereocontrol in downstream transformations, including ring-opening reactions that establish the stereochemical architecture of bioactive cannabinoid scaffolds. Procurement of material with verified diastereomeric purity is essential for pharmaceutical intermediate applications where stereochemical integrity determines biological activity and regulatory compliance.

High-Performance Bio-Based Polycarbonate Synthesis

Limonene-1,2-epoxide serves as a renewable monomer for the synthesis of poly(limonene carbonate) (PLimC) with a glass transition temperature of 130°C, high molecular weight (>100 kDa), and exceptional optical clarity (94% transmission, 0.75% haze) [2]. These thermal and optical properties position PLimC as a sustainable alternative to petroleum-derived polycarbonates in applications requiring heat resistance and transparency, including automotive components, optical lenses, and electronic device housings. The trans-isomer of limonene-1,2-epoxide is specifically required for efficient copolymerization with CO₂ using β-diiminate zinc catalysts [3].

Biocatalytic Resolution and Enantiomerically Enriched Diol Production

The differential hydrolysis rates of limonene-1,2-epoxide diastereomers catalyzed by epoxide hydrolases from vegetable flours enable preparative kinetic resolution to yield stereochemically enriched trans-(4R)-limonene oxide and cis-(4S)-limonene oxide [4]. This biocatalytic approach provides access to enantiomerically enriched limonene-1,2-epoxides and their corresponding 1,2-diols for use as chiral auxiliaries, ligands, or synthetic intermediates without recourse to expensive chiral chromatography or asymmetric catalysis.

Antimicrobial and Antiviral Formulation Development

Epoxidized orange oil fractions enriched in limonene-1,2-epoxide exhibit synergistic antimicrobial activity and activity against Zika virus that are attributed specifically to the increased epoxide content [5]. This enhanced bioactivity relative to unmodified limonene supports the use of limonene-1,2-epoxide or epoxidized citrus oil derivatives in the development of natural product-based antimicrobial agents, biopesticides, or antiviral formulations. Solvent-free chemoenzymatic production routes further align with green chemistry principles for commercial formulation development [5].

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